

Spectroscopic Data Guide: 2-(Methylsulfinyl)pyridine

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Compound of Interest

Compound Name: 2-(Methylsulfinyl)pyridine

CAS No.: 21948-75-4

Cat. No.: B1605579

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Executive Summary

2-(Methylsulfinyl)pyridine (CAS: 18457-68-6), also known as methyl 2-pyridyl sulfoxide, acts as a chiral sulfoxide ligand in asymmetric catalysis and a pharmacophore in drug discovery (e.g., as a metabolite of Zinc Pyrithione). Its amphiphilic nature and the chirality of the sulfinyl sulfur make it a versatile building block. However, its synthesis via oxidation is prone to over-oxidation to the sulfone. This guide provides the definitive spectroscopic markers required to validate purity and identity.

Chemical Identity & Properties

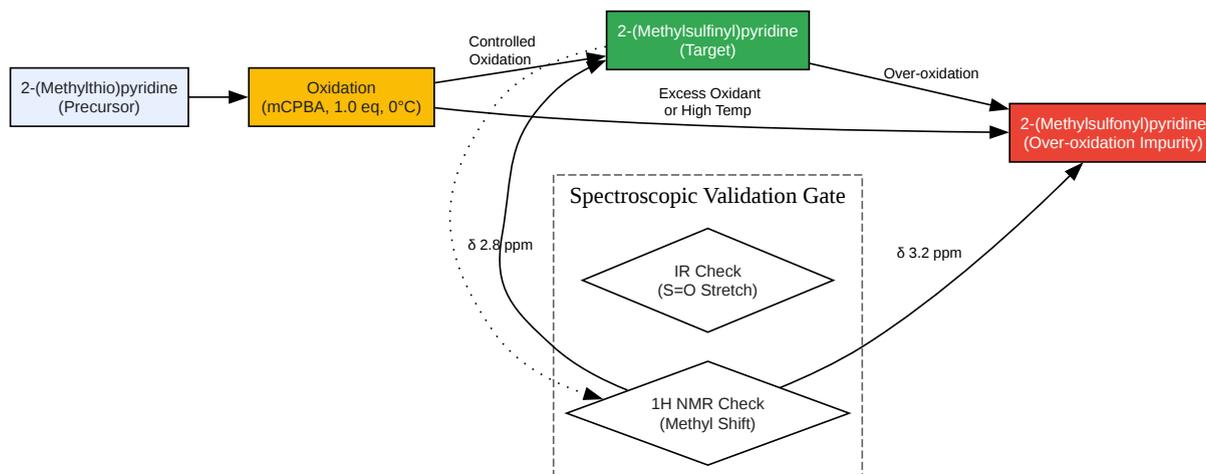
Property	Data
IUPAC Name	2-(Methylsulfinyl)pyridine
CAS Number	18457-68-6
Molecular Formula	C H NOS
Molecular Weight	141.19 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity/hydration)
Solubility	Soluble in CHCl , DCM, Ethanol, DMSO; slightly soluble in water. [1]
Chirality	The sulfur atom is a stereogenic center.

Synthesis & Critical Control Points

The primary route to **2-(methylsulfinyl)pyridine** is the controlled oxidation of 2-(methylthio)pyridine. The critical quality attribute (CQA) is the absence of the sulfone (2-(methylsulfonyl)pyridine, CAS 17075-14-8).

Reaction Pathway & Validation Logic

The following diagram illustrates the synthesis flow and the spectroscopic decision gates required to ensure the correct oxidation state.



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Figure 1: Synthesis pathway and spectroscopic validation logic for distinguishing sulfide, sulfoxide, and sulfone states.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the methyl group is the most reliable indicator of oxidation state. The electron-withdrawing nature of the sulfur species dictates the shift: Sulfone > Sulfoxide > Sulfide.

Table 1: Comparative

H NMR Data (CDCl₃

, 400 MHz)

Proton Environment	Sulfide (Precursor)	Sulfoxide (Target)	Sulfone (Impurity)
-CH (Methyl)	2.55 (s, 3H)	2.85 (s, 3H)	3.20 (s, 3H)
H-3 (Ring)	~7.1 ppm	8.0 - 8.1 ppm (Deshielded by S=O)	~8.2 ppm
H-6 (-Proton)	~8.4 ppm	8.5 - 8.6 ppm	~8.7 ppm

Detailed Assignment for **2-(Methylsulfinyl)pyridine**:

- 2.85 (s, 3H): Methyl group. The shift is downfield relative to the sulfide due to the anisotropic effect of the S=O bond.
- 7.35 – 7.45 (m, 1H): H-5 proton.
- 7.90 – 8.05 (m, 2H): H-3 and H-4 protons.
- 8.55 – 8.65 (d, 1H): H-6 proton (adjacent to Nitrogen).

Expert Insight: In chiral environments or with chiral shift reagents (e.g., Eu(hfc)

), the methyl singlet may split or shift, revealing the enantiomeric excess if the sample is enriched. In achiral solvents, the methyl protons are equivalent.

B. Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the sulfoxide moiety and rule out the sulfone.

Table 2: Characteristic IR Bands (NaCl Film/KBr Pellet)

Functional Group	Wavenumber (cm)	Intensity	Notes
S=O Stretch (Sulfoxide)	1040 – 1055	Strong	Diagnostic peak. Absent in sulfide.
O=S=O Stretch (Sulfone)	1150 & 1300	Strong	Absence required for pure target.
C=N / C=C (Pyridine)	1580, 1425	Medium	Characteristic aromatic ring breathing.

Interpretation: A strong band at ~1045 cm

confirms the sulfoxide. If you observe a doublet of bands around 1150 and 1300 cm

, your sample contains significant sulfone impurity.

C. Mass Spectrometry (MS)

- Ionization Mode: ESI+ or EI (70 eV).

- Molecular Ion (

): m/z 141.

- Fragmentation Pattern:

- m/z 141: Parent ion [M]

.

- m/z 126: [M – CH

]

(Loss of methyl).

- m/z 125: [M – O]

(Deoxygenation, common in sulfoxides).

- m/z 78: [C

H

N]

(Pyridine ring fragment).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

- Solvent: CDCl

(Deuterated Chloroform) is standard.^[2] DMSO-

can be used but will shift the water peak, potentially obscuring the methyl signal if wet.

- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
- Filtration: If the sample is an oil from synthesis, filter through a small plug of glass wool to remove inorganic oxidants (e.g., mCPBA byproducts) which can cause line broadening.

Protocol 2: Synthesis Monitoring (TLC)

- Stationary Phase: Silica Gel 60 F

.

- Mobile Phase: Ethyl Acetate : Hexane (typically 1:1 or 2:1).
- Visualization: UV Lamp (254 nm).
- R

Values:

- Sulfide: High R

(Non-polar).

- Sulfoxide: Low/Medium R

(Polar, interacts with silica).

- Sulfone: Medium R

(Often between sulfide and sulfoxide, but solvent dependent).

Applications in Drug Development

- Metabolite Tracking: **2-(Methylsulfinyl)pyridine** is a known metabolite of Zinc Pyrithione (ZPT), an antifungal agent. In pharmacokinetic (PK) studies, distinguishing this metabolite from the sulfone is crucial for determining clearance pathways.
- Ligand Synthesis: The "ligand coupling" reaction uses **2-(methylsulfinyl)pyridine** to synthesize bipyridines. The sulfoxide acts as a leaving group upon treatment with Grignard reagents, a mechanism pioneered by Oae and Furukawa.
- Chiral Scaffolds: As a chiral sulfoxide, it serves as a model for developing enantioselective oxidation catalysts.

References

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